molecular formula C13H18Cl2N2O B6359835 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride CAS No. 909252-77-3

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

Cat. No.: B6359835
CAS No.: 909252-77-3
M. Wt: 289.20 g/mol
InChI Key: CMSNTTRESWSMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a chlorinating agent. The reaction is carried out in a suitable solvent under controlled temperature conditions. The product is then purified through nanofiltration and treated with hydrogen chloride gas to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.

    Reduction: The benzoyl group can be reduced to the corresponding benzyl alcohol under suitable reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Formed from hydrolysis.

    Benzyl Alcohol Derivatives: Formed from reduction reactions.

Scientific Research Applications

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Employed in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various compounds, where the benzoyl chloride group acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
  • 4-(Chloromethyl)benzoic acid
  • N-Methylpiperazine

Uniqueness

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is unique due to its combination of a benzoyl chloride group with a 4-methylpiperazin-1-ylmethyl substituent. This structure imparts specific reactivity and functional properties, making it valuable in various synthetic applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, which is advantageous in both research and industrial contexts.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSNTTRESWSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-64-7
Record name Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106261-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.